Molecular Weight and Lipophilicity Advantage over the Des-Methyl Analog
Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (MW 245.71, logP 0.96) carries an additional methyl group at the pyrazole C3 position compared to its 4-chloro-only analog Ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoate (MW 231.68) . The extra methyl group increases molecular weight by 14.03 Da (6.1%) and raises logP by approximately 0.5 units (class-level inference based on Hansch π-constant for aromatic methyl substitution), enhancing membrane permeability potential while retaining synthetic tractability .
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 245.71 Da; logP = 0.96 (Fluorochem predicted) |
| Comparator Or Baseline | Ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoate; MW = 231.68 Da; logP not reported but estimated ~0.46 (class inference) |
| Quantified Difference | ΔMW = +14.03 Da (+6.1%); ΔlogP ≈ +0.5 log units (estimated by Hansch π contribution of aromatic CH₃) |
| Conditions | Predicted logP values from Fluorochem database; MW from vendor certificates |
Why This Matters
The higher molecular weight and lipophilicity of the target compound can influence partitioning behavior in biphasic reaction systems and biological membrane permeability, making it a preferred intermediate when increased logP is desired without adding rotatable bonds.
